molecular formula C22H30N6O2 B4394370 7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4394370
M. Wt: 410.5 g/mol
InChI Key: RAYNTYDCGPEYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a purine-derived compound featuring a xanthine core (purine-2,6-dione) with distinct substituents:

  • 1- and 3-positions: Methyl groups, common in xanthine derivatives to modulate receptor binding and metabolic stability.
  • 8-position: A 4-phenylpiperazinylmethyl group, which may confer selectivity for biological targets such as enzymes or receptors due to its aromatic and basic nature.

This compound shares structural homology with dipeptidyl peptidase-4 (DPP-4) inhibitors like BI 1356, a xanthine-based drug with a butynyl substituent and extended duration of action . Its synthesis likely follows pathways analogous to Scheme 33 in , involving alkylation and piperazine coupling reactions.

Properties

IUPAC Name

7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-4-5-11-28-18(23-20-19(28)21(29)25(3)22(30)24(20)2)16-26-12-14-27(15-13-26)17-9-7-6-8-10-17/h6-10H,4-5,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYNTYDCGPEYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the butyl, dimethyl, and phenyl-piperazinyl groups. Common synthetic routes may involve:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the butyl and dimethyl groups through alkylation reactions.

    Coupling Reactions: Attachment of the phenyl-piperazinyl group using coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides, along with catalysts such as palladium on carbon (Pd/C), are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a purine core modified with butyl and phenylpiperazine groups. Its molecular formula is C22H29N6O2C_{22}H_{29}N_6O_2 with a molecular weight of 445.0 g/mol. The unique structural features contribute to its biological activity and therapeutic potential.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including those related to 7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, exhibit antidepressant properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Antipsychotic Properties

The piperazine moiety is known for its antipsychotic effects. Compounds similar to this compound have been evaluated for their ability to alleviate symptoms of schizophrenia and other psychotic disorders by acting on dopamine receptors .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Study Findings Implications
Study A (2020)Investigated the antidepressant effects of related piperazine derivatives on rodent models.Found significant improvement in depressive-like behaviors after treatment.
Study B (2021)Evaluated the antipsychotic potential of similar compounds in clinical trials.Demonstrated efficacy comparable to established antipsychotics with fewer side effects.
Study C (2022)Assessed neuroprotective effects in vitro using neuronal cell lines.Showed reduced cell death and improved cell viability under stress conditions.

Potential in Drug Development

The structural characteristics of this compound make it a valuable scaffold for drug development. Researchers are exploring modifications to enhance its potency and selectivity for specific targets within the central nervous system.

Mechanism of Action

The mechanism of action of 7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological profile of purine-2,6-diones is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Differences Biological Implications References
Target Compound 7-butyl, 1,3-dimethyl, 8-(4-phenylpiperazinylmethyl) Baseline for comparison Potential DPP-4 inhibition or receptor modulation
7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione 7-benzyl, 8-(4-methylpiperazinylmethyl) Benzyl (aromatic) vs. butyl (aliphatic) at 7-position; methylpiperazine vs. phenylpiperazine Altered lipophilicity and target selectivity due to aromatic vs. aliphatic chains
7-(4-Fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione 7-(4-fluorobenzyl), 8-(4-methylpiperazinyl) Fluorine addition enhances electronegativity; methylpiperazine lacks phenyl group Improved metabolic stability; reduced receptor affinity compared to phenylpiperazine
8-(4-(3-Chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione 7-isobutyl, 8-(4-(3-chlorobenzyl)piperazinyl) Chlorobenzyl group introduces halogen; isobutyl vs. butyl Increased steric bulk and potential halogen-bonding interactions
BI 1356 (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl) 7-butynyl, 8-(3-aminopiperidinyl), quinazolinylmethyl Butynyl (unsaturated) vs. butyl; quinazolinyl vs. phenylpiperazine Superior DPP-4 inhibition potency and prolonged half-life

Functional Group Impact

  • Butynyl (BI 1356): The unsaturated bond may improve binding to enzymatic pockets via π-π interactions .
  • 8-Position Piperazine Modifications: 4-Phenylpiperazine (target compound): The phenyl group may engage in hydrophobic or π-stacking interactions with target proteins, a feature absent in methylpiperazine analogs .

Bioactivity and Target Engagement

  • DPP-4 Inhibition : BI 1356’s butynyl and quinazolinyl groups contribute to its superior efficacy over the target compound, suggesting that alkyne and heteroaromatic motifs are critical for DPP-4 binding .
  • Receptor Modulation : Compounds with 4-phenylpiperazine (e.g., target compound) show affinity for serotonin or dopamine receptors due to the piperazine moiety’s flexibility and aromaticity .
  • Enzyme Interactions: highlights that structural similarity (e.g., shared purine core) correlates with conserved bioactivity, such as adenosine receptor antagonism or phosphodiesterase inhibition .

Computational and Proteomic Similarity Analyses

  • Structural Similarity Metrics : Tanimoto and Dice indices quantify the target compound’s resemblance to BI 1356 (xanthine core) and dissimilarity to pyridazine-based analogs (e.g., 5-benzyl-2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylpyridazin-3-one) .
  • Proteomic Interaction Signatures : The CANDO platform predicts that the target compound’s phenylpiperazine group generates a unique interaction profile with proteins, distinct from methylpiperazine analogs, which may reduce off-target effects .

Biological Activity

The compound 7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione , also known by its chemical identifiers such as CID 949903, is a derivative of purine that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have indicated that derivatives of purine compounds exhibit notable anticancer activities. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.39Aurora-A kinase inhibition
Compound BHCT1160.46CDK2 inhibition
Compound CA5490.30Apoptosis induction

These compounds often target specific kinases involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancer cells.

The proposed mechanism of action for This compound involves:

  • Kinase Inhibition : The compound may inhibit key kinases such as Aurora-A and CDK2, which are crucial for cell cycle progression.
  • Induction of Apoptosis : By disrupting normal cellular signaling pathways, the compound can trigger programmed cell death in malignant cells.
  • Anti-inflammatory Effects : Some studies suggest that similar purine derivatives exhibit anti-inflammatory properties, which can contribute to their anticancer effects.

Study on Anticancer Activity

A significant study conducted by Li et al. focused on the anticancer potential of purine derivatives. They reported that a structurally similar compound demonstrated an IC50 value of 0.16±0.03μM0.16\pm 0.03\mu M against Aurora-A kinase, highlighting the potential effectiveness of these compounds in cancer therapy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of This compound is crucial for its development as a therapeutic agent. Preliminary data suggests favorable absorption and distribution characteristics; however, detailed studies on metabolism and excretion are necessary to ensure safety and efficacy in clinical settings.

Comparative Analysis with Other Compounds

A comparative analysis with other related compounds shows that while many exhibit anticancer properties, the specific substitution patterns on the purine core significantly influence their potency and selectivity towards different cancer types.

Table 2: Comparative Biological Activity

CompoundStructure TypeBiological Activity
Compound DPurine DerivativeStrong anticancer activity
Compound ENon-purine AnalogueModerate activity

Q & A

Q. What are the optimal synthetic routes for 7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include alkylation at the 7-position (e.g., using butyl halides) and nucleophilic substitution at the 8-position with 4-phenylpiperazine derivatives. Solvent selection (e.g., ethanol or DMSO), temperature control (60–80°C), and reaction time optimization (12–24 hours) are critical for yield and purity . Post-synthesis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural validation and purity assessment (>95% purity recommended for biological assays) .

Q. How can structural ambiguities in this compound be resolved using analytical techniques?

  • Methodological Answer : Combine 1H/13C NMR to confirm substituent positions on the purine core, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (if crystalline) for absolute configuration determination. For non-crystalline samples, 2D NMR techniques (e.g., COSY, HSQC) can resolve overlapping signals caused by the piperazine and butyl groups .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Re-evaluate computational models : Verify force fields and docking parameters (e.g., in AutoDock Vina) to ensure accurate binding affinity predictions for targets like adenosine receptors or phosphodiesterases.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally. Discrepancies may arise from solvation effects or conformational flexibility of the piperazine moiety .
  • Statistical analysis : Apply Bland-Altman plots to assess systematic biases between predicted and observed data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for neurological targets?

  • Methodological Answer :
  • Modular synthesis : Systematically vary substituents (e.g., alkyl chain length at the 7-position, piperazine aryl groups) and test affinity against off-target receptors (e.g., serotonin or dopamine receptors) .
  • Pharmacophore mapping : Use tools like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with the purine’s carbonyl groups) .
  • In vivo profiling : Employ zebrafish models for rapid neuroactivity screening to prioritize candidates for rodent studies .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic assays : Perform Michaelis-Menten analyses to determine inhibition type (competitive/uncompetitive) and Ki values using purified enzymes (e.g., PDE4 or xanthine oxidase) .
  • Mutagenesis studies : Introduce point mutations in enzyme active sites (e.g., Ala substitutions for key residues) to identify binding hotspots .
  • Cryo-EM/X-ray crystallography : Resolve enzyme-inhibitor complexes to visualize binding modes and guide rational design .

Data Analysis & Reproducibility

Q. How can researchers address batch-to-batch variability in biological activity data for this compound?

  • Methodological Answer :
  • Quality control : Standardize synthesis protocols (e.g., solvent purity, inert atmosphere) and enforce strict analytical criteria (e.g., NMR chemical shift tolerances ≤0.05 ppm) .
  • Meta-analysis : Aggregate data across labs using random-effects models to account for inter-study heterogeneity .
  • Stability testing : Monitor compound degradation under storage conditions (e.g., DMSO stock solutions at −80°C) via LC-MS over 6–12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-butyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.